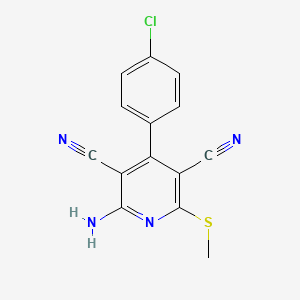

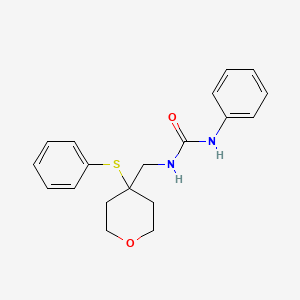

![molecular formula C10H11F2NO4S B2453399 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018260-78-0](/img/structure/B2453399.png)

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid, also known as 2,4-Difluorophenylsulfamoylmethylpropionic acid (DFSMPA), is a synthetic organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 261.26 g/mol. DFSMPA has been used in scientific research for its unique properties, such as its ability to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been used in numerous studies to investigate the effects of AChE inhibition on various physiological and biochemical processes.

Scientific Research Applications

Subheading: Novel Radiotracers for Tumor Imaging

- Radiolabeled amino acids, including analogs of alpha-aminoisobutyric acid like 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been synthesized for tumor imaging. These compounds are substrates for A type amino acid transport, making them potential agents for positron emission tomography (PET) in detecting intracranial neoplasms. Their high tumor vs normal brain ratios of radioactivity suggest their promise in medical imaging (McConathy et al., 2002).

- Further studies on these radiolabeled amino acids (FAMP and N-MeFAMP) demonstrated their viability as PET radioligands for brain tumor imaging. They exhibited high tumor-to-normal brain ratios, with the R-enantiomers showing higher tumor uptake, emphasizing their potential in medical diagnostics (Yu et al., 2010).

Environmental Applications

Subheading: Understanding Environmental Fate and Biodegradation

- Perfluoroalkyl acids (PFAAs) like perfluorosulfonic acids (PFSAs) and perfluorocarboxylic acids (PFCAs) are widely used and environmentally persistent. They can be derived from precursors that might pose health risks, including hepatotoxicity and reproductive toxicity. Studies on microbial strains, activated sludge, plants, and earthworms have focused on understanding the environmental fate of PFAA precursors and refining biotransformation strategies to mitigate their impact (Zhang et al., 2020).

Chemical Synthesis and Catalysis

Subheading: Advancements in Chemical Synthesis

- The efficacy of protecting sulfamates with 2,4-dimethoxybenzyl groups was demonstrated, highlighting their stability and suitability for multi-step synthesis. This development allows for a more flexible approach in the synthesis of phenolic O-sulfamates, important functional groups in medicinal chemistry and drug development (Reuillon et al., 2012).

- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of various compounds, demonstrating its utility in facilitating chemical reactions while being environmentally friendly by allowing for catalyst reuse (Tayebi et al., 2011).

properties

IUPAC Name |

3-[(2,4-difluorophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4S/c1-6(10(14)15)5-18(16,17)13-9-3-2-7(11)4-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHMDCNQVRXCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2453334.png)